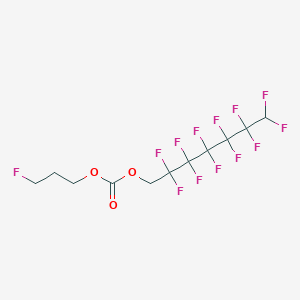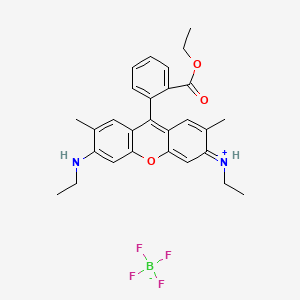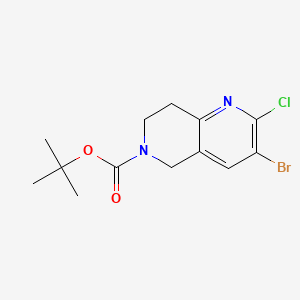
3-Fluoro-5-(4-fluoro-3-methylbenzoyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氟-5-(4-氟-3-甲基苯甲酰基)吡啶是一种氟代芳香族化合物,其特征在于吡啶环在 3 位被氟取代,在 5 位被 4-氟-3-甲基苯甲酰基取代。该化合物因其独特的化学性质而受到关注,这些性质是由氟原子的存在带来的,氟原子可以显著影响其反应性和生物活性。
准备方法
合成路线和反应条件
3-氟-5-(4-氟-3-甲基苯甲酰基)吡啶的合成通常涉及多步有机反应。一种常见的合成路线包括:
起始原料: 合成从市售的 3-氟吡啶和 4-氟-3-甲基苯甲酰氯开始。
傅克酰基化: 关键步骤涉及傅克酰基化反应,其中 3-氟吡啶在路易斯酸催化剂(如三氯化铝 (AlCl₃))存在下与 4-氟-3-甲基苯甲酰氯反应,形成所需产物。
纯化: 然后使用重结晶或柱色谱等技术纯化粗产物,以获得纯的 3-氟-5-(4-氟-3-甲基苯甲酰基)吡啶。
工业生产方法
在工业环境中,可以通过优化反应条件(如温度、溶剂选择和反应时间)来扩大该化合物的合成规模,以最大限度地提高产率和纯度。还可以采用连续流动反应器和自动化合成平台来提高效率和可重复性。
化学反应分析
反应类型
3-氟-5-(4-氟-3-甲基苯甲酰基)吡啶可以发生各种化学反应,包括:
取代反应: 氟原子可以参与亲核芳香取代反应,其中亲核试剂在适当条件下取代氟原子。
氧化和还原: 该化合物可以氧化或还原形成不同的衍生物,具体取决于使用的试剂和条件。
偶联反应: 它可以进行偶联反应,如铃木或赫克偶联,以形成更复杂的分子。
常见试剂和条件
亲核取代: 常见的试剂包括胺或硫醇等亲核试剂,通常在碱性条件下。
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等氧化剂。
还原: 通常使用氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,亲核取代可以产生各种取代的吡啶,而氧化和还原可以导致不同的官能化衍生物。
科学研究应用
3-氟-5-(4-氟-3-甲基苯甲酰基)吡啶在科学研究中有几种应用:
化学: 它作为构建块用于合成更复杂的氟代化合物,这些化合物在材料科学和催化方面很有价值。
生物学: 该化合物的氟化结构可以提高生物活性分子的生物利用度和代谢稳定性,使其在药物发现和开发中很有用。
医学: 它正在研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 由于其独特的反应性和稳定性,该化合物用于农用化学品和特种化学品开发。
作用机制
3-氟-5-(4-氟-3-甲基苯甲酰基)吡啶的作用机制涉及它与特定分子靶标和途径的相互作用。氟原子的存在可以提高化合物与酶或受体的结合亲和力,从而调节它们的活性。确切的途径和靶标取决于化合物使用的具体应用和环境。
相似化合物的比较
类似化合物
3-氟吡啶: 在吡啶环上只有一个氟原子的更简单的类似物。
4-氟-3-甲基苯甲酰氯: 用于合成目标化合物的先驱。
其他氟代吡啶: 具有不同取代模式的化合物,如 2-氟吡啶和 4-氟吡啶。
独特性
3-氟-5-(4-氟-3-甲基苯甲酰基)吡啶的独特性在于氟基和苯甲酰基的特定位置,这与其他氟代吡啶相比,可以显著影响其化学反应性和生物活性。这种独特的结构使其成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C13H9F2NO |
|---|---|
分子量 |
233.21 g/mol |
IUPAC 名称 |
(4-fluoro-3-methylphenyl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-9(2-3-12(8)15)13(17)10-5-11(14)7-16-6-10/h2-7H,1H3 |
InChI 键 |
UPLVHMUCLZSOTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CN=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




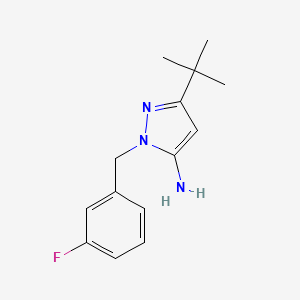
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
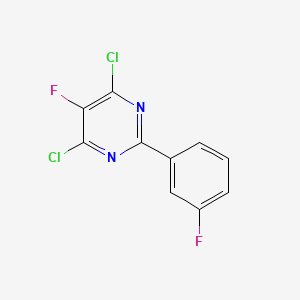

![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
